N-[(Dimethylamino)methylene]pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-(dimethylaminomethylidene)pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c1-12(2)6-11-8(13)7-5-9-3-4-10-7/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAYXOZJQJXPTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=O)C1=NC=CN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(Dimethylamino)methylene]pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with dimethylformamide dimethyl acetal. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
Pyrazine-2-carboxylic acid+Dimethylformamide dimethyl acetal→this compound
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-[(Dimethylamino)methylene]pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazine carboxamides.
Scientific Research Applications
N-[(Dimethylamino)methylene]pyrazine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antibacterial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[(Dimethylamino)methylene]pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, such as alkaline phosphatase, by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyrazine-2-carboxamide derivatives exhibit diverse biological activities depending on substituents. Key structural analogs include:
Key Observations :
- Electron-Donating vs. Withdrawing Groups: The dimethylamino group in the target compound increases solubility compared to halogenated analogs (e.g., 6-chloro derivatives in ), but may reduce membrane permeability relative to hydrophobic substituents like tert-butyl.
- Biological Activity : Halogenation (Cl, I) enhances photosynthesis inhibition (IC₅₀ ~50 µmol·L⁻¹), while thiazolyl or pyridinyl groups improve target specificity .
- Synthetic Accessibility: Nitro-substituted derivatives (e.g., ) require multistep synthesis with moderate yields (22–27%), whereas dimethylamino-methylene derivatives may benefit from milder conditions .
Lipophilicity and Bioavailability
Lipophilicity (logP) is critical for bioavailability. Derivatives with tert-butyl or halogen substituents exhibit higher logP values, favoring membrane penetration but reducing aqueous solubility.
Stability and Degradation
Pyrazinecarboxamides with electron-donating groups (e.g., dimethylamino) may resist oxidative degradation better than hydroxy- or nitro-substituted analogs. For example, N-phenyl derivatives degrade into hydroxylated byproducts under aerobic conditions , whereas dimethylamino groups could stabilize the core structure via resonance.
Biological Activity
N-[(Dimethylamino)methylene]pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Research indicates that it exhibits potential antimicrobial, antifungal, and anticancer properties, making it a candidate for further investigation in drug development.
Chemical Structure and Properties
This compound belongs to the pyrazine carboxamide family, characterized by its unique structural features, including a pyrazine ring and an amide functional group. The molecular formula is , with a molecular weight of approximately 178.19 g/mol. Its structure allows for various chemical reactions, which can enhance its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit certain enzymes, such as alkaline phosphatase, which disrupts various biochemical pathways. This inhibition can lead to antimicrobial and anticancer effects, although the precise molecular targets may vary based on the context of use.
Antimicrobial Activity
Research has demonstrated that this compound possesses notable antimicrobial properties. It has been evaluated against various bacterial and fungal strains:
Anticancer Activity
This compound has also been investigated for its potential anticancer properties. Studies indicate that it may inhibit kinases involved in cancer pathways, particularly Syk kinase, which plays a crucial role in signaling pathways related to cancer progression and immune response.
Case Studies
- In Vitro Studies : A study evaluated the cytotoxicity of this compound on HepG2 cancer cells, revealing significant cytotoxic effects at certain concentrations .
- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis was performed on substituted pyrazinecarboxamides, highlighting that modifications in the chemical structure can enhance biological efficacy against various pathogens and cancer cell lines .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[(Dimethylamino)methylene]pyrazine-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation between pyrazine-2-carboxylic acid derivatives and dimethylamino-containing amines. Key steps include:
- Use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid group for amide bond formation .
- Optimization of solvent choice (e.g., DMF or dichloromethane) and bases (e.g., triethylamine) to improve yield and purity .
- Purification via chromatography or recrystallization, monitored by TLC and characterized by / NMR and mass spectrometry .
Q. How can spectroscopic techniques validate the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : NMR identifies protons on the pyrazine ring (δ 8.5–9.5 ppm) and dimethylamino groups (δ 2.5–3.0 ppm). NMR confirms carbonyl (δ ~165 ppm) and methylene carbons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and confirms π-π stacking interactions between pyrazine and aromatic substituents .
Q. What are the common reactivity patterns of the dimethylamino-methylene group in this compound?
- Methodological Answer : The dimethylamino-methylene group acts as a nucleophile or coordinating site:
- Nucleophilic Substitution : Reacts with electrophiles (e.g., alkyl halides) to form quaternary ammonium salts .
- Coordination Chemistry : Binds to transition metals (e.g., Pd, Hg) via the carboxamide nitrogen and pyrazine ring, forming stable complexes .
Advanced Research Questions
Q. How do π-π stacking interactions influence the supramolecular assembly of coordination polymers derived from this compound?
- Methodological Answer :
- Structural Analysis : X-ray crystallography reveals that pyrazine rings engage in π-π stacking (3.5–4.0 Å distances) with aromatic substituents (e.g., naphthyl or quinolinyl groups), stabilizing 1D/2D/3D coordination polymers .
- Energy Calculations : DFT studies estimate interaction energies between −64.13 to −70.51 kJ/mol, influencing crystal packing and metal coordination geometry .
- Case Study : In Hg complexes, π-π interactions between pyrazine and naphthalene rings force pseudo-square planar geometries, deviating from typical tetrahedral configurations .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
- Methodological Answer :
- Contradiction : Yields vary (e.g., 71–73% in POA-L-Phe conjugates vs. lower yields in Pd complexes ).
- Resolution :
- Catalyst Screening : Test palladium sources (e.g., Pd(NO) vs. PdCl) and ligands (e.g., tetramethylethylenediamine) to stabilize intermediates .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) may enhance solubility of metal complexes .
- Reaction Monitoring : Use in-situ IR or NMR to track progress in multi-step syntheses .
Q. How does modifying the pyrazine substituents affect biological activity in related carboxamide derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Antimicrobial Activity : Adding electron-withdrawing groups (e.g., Cl, F) to the pyrazine ring enhances interactions with bacterial enzymes .
- Anticancer Potential : Thiazole or imidazo[1,2-a]pyrazine hybrids show kinase inhibition via hydrogen bonding with ATP-binding pockets .
- Experimental Validation :
- In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .
- Molecular Docking : Simulate binding to target proteins (e.g., EGFR kinase) using AutoDock Vina .
Key Research Recommendations
- Synthetic Chemistry : Explore microwave-assisted synthesis to reduce reaction times and improve yields .
- Structural Studies : Investigate the role of solvent polarity in π-π stacking using variable-temperature XRD .
- Biological Screening : Prioritize derivatives with fused heterocycles (e.g., imidazo[1,2-a]pyrazines) for kinase inhibition assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
